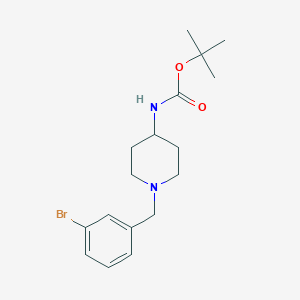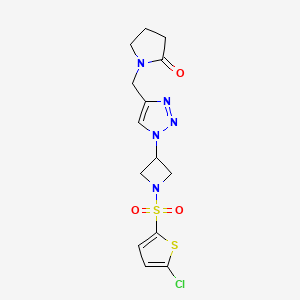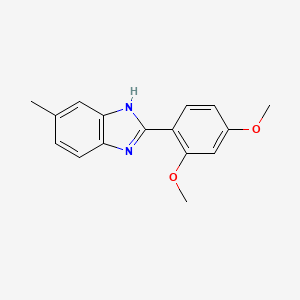
tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H25BrN2O2 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate” consists of 17 carbon atoms, 25 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 369.3 .Scientific Research Applications
Synthesis of tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate Derivatives
tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate and its derivatives are synthesized for various applications, predominantly in medicinal chemistry. The synthetic methods are optimized for large-scale production and purity. For instance, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor, is synthesized through an efficient one-pot, two-step telescoped sequence (Li et al., 2012).
Structural and Biological Studies
Structural analyses of tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate derivatives reveal their potential in biological applications. For example, selected (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives show anti-malarial activity. The crystal structures of active and nonactive compounds have been detailed, indicating the importance of the OH, benzyl group, and methylene substituents for generating activity. The molecular conformations adopted are significant for their biological activities (Cunico et al., 2009).
Applications in Drug Development
Compounds like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which are crucial intermediates for small molecule anticancer drugs, have been synthesized from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination. The synthesis routes are optimized for high yields and purity, underlining the compound's importance in the drug development process (Zhang et al., 2018).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water for several minutes . In case of accidental release, the area should be ventilated until material pick up is complete .
Mechanism of Action
Target of Action
Similar compounds have been shown to induce depolarization of the bacterial cytoplasmic membrane .
Mode of Action
It is suggested that similar compounds may cause a dissipation of the bacterial membrane potential .
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with energy production and other processes dependent on the membrane potential .
Result of Action
The suggested mechanism of action implies that it could disrupt bacterial energy production and other processes, potentially leading to bacterial death .
properties
IUPAC Name |
tert-butyl N-[1-[(3-bromophenyl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)19-15-7-9-20(10-8-15)12-13-5-4-6-14(18)11-13/h4-6,11,15H,7-10,12H2,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAWGZLWRPOORU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(3-bromobenzyl)piperidin-4-ylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-trimethyl-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398342.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2398343.png)
![[3,4-Bis(fluoranyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2398345.png)
![methyl [4-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-7,8-dimethyl-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2398346.png)
![3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398347.png)
![4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2398348.png)
![3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline](/img/structure/B2398350.png)

![1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2398353.png)


![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2398362.png)
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2398363.png)
